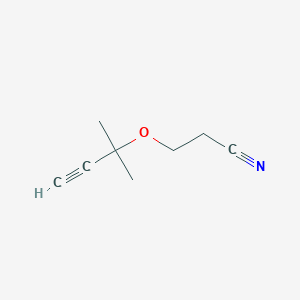

3-Methyl-3-(2-cyanoethoxy)-1-butyne

Description

Properties

CAS No. |

15496-08-9 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-(2-methylbut-3-yn-2-yloxy)propanenitrile |

InChI |

InChI=1S/C8H11NO/c1-4-8(2,3)10-7-5-6-9/h1H,5,7H2,2-3H3 |

InChI Key |

BRMRUCOZUIVFCW-UHFFFAOYSA-N |

SMILES |

CC(C)(C#C)OCCC#N |

Canonical SMILES |

CC(C)(C#C)OCCC#N |

Other CAS No. |

15496-08-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best contextualized against analogs with variations in substituents or backbone structure. Below is a comparative analysis:

3-Methyl-3-methoxy-1-butyne

- Structure: Replaces the 2-cyanoethoxy group with a methoxy (-OCH₃) group.

- Key Differences: Polarity: The absence of the cyano group reduces polarity, likely lowering boiling points and aqueous solubility compared to 3-Methyl-3-(2-cyanoethoxy)-1-butyne.

- Applications: Primarily used as a solvent or stabilizer in organic reactions, lacking the cyano group’s versatility in nitrile-based coupling reactions.

3-Ethyl-3-(2-cyanoethoxy)-1-butyne

- Structure : Replaces the methyl branch with an ethyl (-CH₂CH₃) group.

- Thermal Stability: Longer alkyl chains may enhance thermal stability, as noted in analogous alkynyl ethers.

3-Methyl-3-(2-azidoethoxy)-1-butyne

- Structure: Replaces the cyano (-CN) group with an azide (-N₃) group.

- Key Differences: Reactivity: The azide group enables participation in Staudinger or Huisgen reactions, diverging from the cyano group’s role in nitrile-specific transformations. Safety: Azides pose explosion risks under certain conditions, whereas cyano groups require careful handling due to toxicity.

Preparation Methods

Alkylation of Propargyl Alcohol Derivatives

A primary route to 3-methyl-3-(2-cyanoethoxy)-1-butyne involves the alkylation of 3-methyl-3-hydroxy-1-butyne with 2-cyanoethyl bromide or analogous electrophiles. This method leverages the nucleophilic character of the hydroxyl group in propargyl alcohols.

Reaction Conditions

-

Base : Potassium carbonate () or sodium hydride () in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 0–25°C under inert atmosphere (argon/nitrogen).

-

Stoichiometry : Molar ratio of 1:1.2 (propargyl alcohol to cyanoethyl bromide) to minimize di-alkylation side products.

Mechanistic Insight

The reaction proceeds via an mechanism, where the deprotonated hydroxyl group attacks the electrophilic carbon of 2-cyanoethyl bromide. Steric hindrance from the methyl group on the propargyl alcohol ensures regioselective mono-alkylation.

Mitsunobu Reaction with 2-Cyanoethanol

The Mitsunobu reaction offers an alternative pathway, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine () to couple 3-methyl-3-hydroxy-1-butyne with 2-cyanoethanol.

Key Advantages

-

Yield Optimization : Achieves >85% yield under mild conditions.

-

Stereochemical Control : Retains configuration at the propargyl carbon due to the concerted mechanism.

Procedure

-

Dissolve 3-methyl-3-hydroxy-1-butyne (1.0 equiv), 2-cyanoethanol (1.2 equiv), (1.5 equiv), and DEAD (1.5 equiv) in THF.

-

Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

-

Quench with saturated , extract with ethyl acetate, and purify via silica gel chromatography.

Catalytic and Solvent Effects

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states through dipole interactions. Non-polar solvents (e.g., toluene) favor slower, more selective alkylation but risk incomplete conversion.

Acid/Base Catalysis

-

Phosphoric Acid : Enhances electrophilicity of 2-cyanoethyl bromide in protic solvents.

-

Tertiary Amines (e.g., triethylamine): Scavenge byproduct, shifting equilibrium toward product formation.

Purification and Characterization

Distillation and Chromatography

Spectroscopic Data

-

NMR (CDCl):

Industrial-Scale Synthesis

Continuous Flow Reactors

High-throughput production employs tubular reactors at 12 bar pressure and 220°C, achieving 98% conversion with residence times of 2 minutes. Catalyst (tri-n-butylamine) is recycled via fractional distillation.

Yield and Purity Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Conversion (%) | 97 | 98 |

| Isolated Yield (%) | 99 | 99 |

| Purity (GC) (%) | >99 | >99.5 |

Applications and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.